molecular formula C21H24ClNO2 B5973659 [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

Cat. No. B5973659
M. Wt: 357.9 g/mol
InChI Key: NJPRGQCTZKYPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperidine derivatives, which are known to possess a wide range of biological activities. CPME has been synthesized using various methods and has shown promising results in various scientific applications.

Mechanism of Action

The mechanism of action of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including acetylcholine, serotonin, and dopamine. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. It has also been shown to modulate the activity of serotonin and dopamine receptors, which are involved in various neurological processes.
Biochemical and Physiological Effects:
[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the pathogenesis of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in lab experiments is its wide range of biological activities. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological and inflammatory diseases. However, one of the limitations of using [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in lab experiments is its potential toxicity. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to possess cytotoxic effects at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol. One of the areas of research is the development of more efficient and cost-effective methods for the synthesis of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol. Another area of research is the investigation of the potential use of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol in the treatment of various neurological and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol and its potential toxicity. Additionally, the development of novel derivatives of [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol may lead to the discovery of more potent and selective compounds with therapeutic potential.

Synthesis Methods

[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol can be synthesized using different methods, including the reaction of 3-chlorobenzoyl chloride with 2-phenylethylpiperidine in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 3-chlorobenzoyl chloride with 2-phenylethanol in the presence of a base, followed by reaction with piperidine and reduction with sodium borohydride.

Scientific Research Applications

[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. [1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression. It has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various cognitive functions.

properties

IUPAC Name

(3-chlorophenyl)-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2/c22-19-9-4-8-18(14-19)20(25)23-13-5-11-21(15-23,16-24)12-10-17-6-2-1-3-7-17/h1-4,6-9,14,24H,5,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPRGQCTZKYPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)(CCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol

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